4-((1R)-1-Aminoprop-2-enyl)phenol
Description
4-((1R)-1-Aminoprop-2-enyl)phenol is a chiral aminophenol derivative characterized by a propenylamine side chain at the para position of the phenol ring. Its (1R)-configuration confers stereochemical specificity, making it relevant in asymmetric catalysis and pharmaceutical applications.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-[(1R)-1-aminoprop-2-enyl]phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2/t9-/m1/s1 |
InChI Key |
YVLLLFDQHSKYMV-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)O)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant . This reaction is typically carried out in ethanol and can be completed in a short time under mild conditions.
Industrial Production Methods
Industrial production of phenolic compounds often involves the hydroxylation of benzene or the oxidation of cumene . These methods are scalable and can produce large quantities of phenolic compounds efficiently. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1R)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Dilute nitric acid for nitration, bromine water for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol.
Scientific Research Applications
4-((1R)-1-Aminoprop-2-enyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((1R)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its antioxidant activity . The amino group can interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Stereoisomers: 4-((1S)-1-Aminoprop-2-enyl)phenol
- Structural Difference : The (1S)-enantiomer differs in the chiral center configuration .
- Implications: Stereoisomerism affects biological activity and catalytic efficiency. For instance, enantiopure aminophenols like this are critical in asymmetric synthesis, where the R configuration may exhibit distinct binding or reactivity compared to the S form .
Chlorinated Derivatives: 4-Chloro-2-((1R)-1-aminopropyl)phenol Analogs
- Example: 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol .
- Structural Differences : Additional chlorine substituents and bulky cyclopentyl groups.
- Properties and Applications :
Trifluoromethyl-Substituted Analog: 4-((1R)-1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol
Imidazole-Based Derivatives: 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structural Differences : Replacement of the propenylamine group with a diphenylimidazole ring .
- NLO Properties: High third-order susceptibility (χ³ ≈ 2.26 × 10⁻⁶ esu) due to π-conjugation and charge transfer . Negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W) indicates self-focusing behavior . HOMO-LUMO gap of ~3.5 eV, lower than typical aminophenols, enhancing NLO response .
- Applications : Optical limiters and photonic devices .
Styrene Derivatives: 4-[(1E)-Prop-1-en-1-yl]phenol
- Structural Differences: Lacks the amino group, featuring a simple propenyl chain .
- Properties: Reduced polarity compared to the target compound. Limited NLO activity due to absence of electron-donating amino groups.
Physicochemical and Electronic Properties
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